Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves the use of tert-butoxycarbonyl (Boc) protecting groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protecting group strategies and purification techniques to ensure high yield and purity. The use of automated synthesis equipment and stringent reaction control is common in industrial settings to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: Potential use in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism by which tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro[indene-1,4’-piperidine]-3-carboxylic acid
- 2-(1’-tert-Butoxycarbonyl)-5,6-dimethoxy-2,3-dihydrospiro[indene-1,4’-piperidine]-3-yl)acetic acid
Uniqueness
Tert-butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl and oxo groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of novel compounds and in the exploration of new chemical space .
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-indene-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-15(18)20/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKYCACUFDHCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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